Product packaging for Methyl 5-bromo-2-(dimethylamino)nicotinate(Cat. No.:CAS No. 1220419-54-4)

Methyl 5-bromo-2-(dimethylamino)nicotinate

Cat. No.: B1397834
CAS No.: 1220419-54-4
M. Wt: 259.1 g/mol
InChI Key: BRPCDQBNJWOEKD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(dimethylamino)nicotinate is a substituted nicotinic acid ester featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive bromine substituent and electron-donating dimethylamino group. Its molecular formula is inferred as C₉H₁₀BrN₂O₂, with a molecular weight of 265.10 g/mol (calculated). The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic substitution or coupling reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2O2 B1397834 Methyl 5-bromo-2-(dimethylamino)nicotinate CAS No. 1220419-54-4

Properties

IUPAC Name

methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPCDQBNJWOEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207967
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220419-54-4
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220419-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

Commonly, the synthesis starts from 2-aminoisonicotinic acid methyl ester or related derivatives. The 5-bromo substituent is introduced by electrophilic bromination using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 2-aminoisonicotinic acid methyl ester yields 5-bromo-2-aminoisonicotinic acid methyl ester, a key intermediate.

Bromination Step

  • Reagents: Bromine or N-bromosuccinimide (NBS)
  • Conditions: Typically carried out in organic solvents such as chloroform or acetic acid under controlled temperature to achieve regioselective bromination at the 5-position
  • Yield: Crude yields vary; literature reports 23% to 35% yield after purification using bromine or NBS respectively

Amination and Dimethylamino Group Introduction

The 2-amino group is transformed into a 2-(dimethylamino) substituent via methylation steps:

  • Method 1: Direct methylation of the 2-amino group using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide under basic conditions
  • Method 2: Reductive amination with formaldehyde and a reducing agent to install dimethylamino functionality

Alternatively, the 2-position dimethylamino group can be introduced by nucleophilic substitution on a 2-halonicotinate precursor with dimethylamine under suitable conditions.

Reduction and Purification

If starting from nitro derivatives (e.g., 5-bromo-2-nitroisonicotinic acid methyl ester), reduction to the corresponding amino derivative is performed using:

Purification typically involves extraction, washing with acid/base, drying, and solvent evaporation steps to isolate pure intermediates.

Representative Synthetic Route Summary Table

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-aminoisonicotinic acid methyl ester Bromine or NBS in CHCl₃ or AcOH, controlled temp 5-bromo-2-aminoisonicotinic acid methyl ester 23–35 Regioselective bromination
2 5-bromo-2-nitroisonicotinic acid methyl ester (alternative) Reduction: Pd/C, H₂, 15–40 °C or Fe powder, EtOH/AcOH 5-bromo-2-aminoisonicotinic acid methyl ester High Catalytic or chemical reduction
3 5-bromo-2-aminoisonicotinic acid methyl ester Methylation (e.g., formaldehyde + formic acid or methyl iodide) Methyl 5-bromo-2-(dimethylamino)nicotinate Moderate to high Dimethylamino group installation
4 Crude product Extraction, washing, drying, solvent removal Pure final compound - Purification steps

Detailed Research Findings and Notes

  • The bromination step is critical and must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Reduction of nitro intermediates using Pd/C hydrogenation provides cleaner reactions and easier purification compared to chemical reductions, though both are viable depending on scale and equipment.
  • The dimethylamino group installation often requires excess methylating agent and controlled pH to prevent side reactions and degradation of the ester group.
  • Industrially, the preparation methods emphasize mild reaction conditions, high yields, and ease of post-reaction workup.
  • The ester functionality is generally stable under the reaction conditions used for bromination and amination but must be monitored during methylation to avoid hydrolysis.

Industrial and Patent Insights

A notable patented method for related brominated pyridine derivatives involves:

  • Condensation of diethyl malonate with 5-nitro-2-chloropyridine salts
  • Decarboxylation under acidic conditions to obtain nitro-substituted methylpyridine
  • Catalytic hydrogenation to amino derivatives
  • Salt formation and bromination with bromine and sodium nitrite at low temperatures (0 to -10 °C)
  • Extraction and drying to isolate 5-bromo-2-methylpyridine derivatives

Though this patent focuses on 5-bromo-2-methylpyridine, the principles are applicable to preparing this compound by adapting the amination and methylation steps accordingly.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-(dimethylamino)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-bromo-2-(dimethylamino)nicotinate has the molecular formula C9H10BrN2O2 and a molecular weight of approximately 246.06 g/mol. The compound features a bromo substituent at the 5-position of the nicotinic acid derivative, which is crucial for its biological activity.

Biological Activities

  • Antitumor Activity :
    • Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds have shown to inhibit cell proliferation and induce apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been evaluated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Neurological Applications :
    • There is emerging evidence that nicotinic acid derivatives may play a role in neuroprotection. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for conditions like Alzheimer's disease .

Synthesis Routes

The synthesis of this compound typically involves several key steps:

  • Bromination :
    • The initial step involves brominating 2-(dimethylamino)nicotinic acid to introduce the bromo group at the 5-position.
  • Esterification :
    • Following bromination, the resulting acid is esterified with methanol to form the methyl ester.
  • Purification :
    • The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Case Study 1: Antitumor Activity in Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines, including breast and lung cancer models. The compound was found to inhibit cell growth significantly, with IC50 values indicating potent activity at low concentrations. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, this compound was administered to assess its effects on cytokine production. Results showed a marked reduction in TNF-alpha and IL-6 levels compared to control groups, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(dimethylamino)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related nicotinate esters, focusing on substituent variations at the 2-position and their physicochemical properties:

Compound Name CAS Number Molecular Formula Substituent (2-position) Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
Methyl 5-bromo-2-(dimethylamino)nicotinate - C₉H₁₀BrN₂O₂ Dimethylamino 265.10 Reference Intermediate for pharmaceuticals
Methyl 5-bromo-2-methoxynicotinate 122433-41-4 C₈H₈BrNO₃ Methoxy 246.06 0.99 Higher lipophilicity; used in drug delivery studies
Methyl 5-bromo-2-ethoxynicotinate 1031927-15-7 C₉H₁₀BrNO₃ Ethoxy 260.09 0.99 Enhanced metabolic stability
Ethyl 2-(benzylamino)-5-bromonicotinate 1706453-44-2 C₁₅H₁₅BrN₂O₂ Benzylamino 335.20 - Bulky substituent; potential CNS drug precursor
Methyl 2-bromo-5-methylnicotinate 136227-39-9 C₈H₈BrNO₂ Bromine 230.06 0.81 Different substitution pattern; less reactive

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in and .

Physicochemical and Functional Insights

  • This group also activates the pyridine ring for electrophilic substitution reactions . Methoxy/Ethoxy Groups: Alkoxy substituents enhance lipophilicity, favoring penetration through biological membranes (e.g., skin), as demonstrated in studies on nicotinate ester formulations . Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) showed prolonged erythema induction in topical applications due to slower metabolic degradation .
  • Reactivity in Synthesis: The bromine at the 5-position in all analogues enables cross-coupling reactions (e.g., Suzuki-Miyaura). However, the dimethylamino group may coordinate with metal catalysts, requiring optimized conditions compared to alkoxy-substituted derivatives . Methyl 5-bromo-2-ethoxynicotinate (CAS 1031927-15-7) exhibits higher stability under basic conditions due to the ethoxy group’s resistance to hydrolysis compared to methoxy or amino substituents .

Biological Activity

Methyl 5-bromo-2-(dimethylamino)nicotinate is a chemical compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives. Its chemical structure is characterized by the presence of a bromine atom and a dimethylamino group attached to the nicotinic acid framework. The molecular formula is C9H10BrN3O2C_9H_{10}BrN_3O_2 with a molecular weight of approximately 260.1 g/mol.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial and fungal strains, suggesting its potential as an antibacterial and antifungal agent.

MicroorganismActivity Observed
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

These findings indicate that the compound may disrupt microbial cell membranes or interfere with metabolic processes, although the exact mechanism remains to be elucidated .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay has been employed to assess cell viability in response to different concentrations of the compound.

  • Cell Lines Tested :
    • RAW 264.7 (macrophage)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The results indicated that at higher concentrations, the compound exhibited significant cytotoxicity, particularly against cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
RAW 264.7>100
HeLa45
A54930

These results highlight the compound's selective toxicity towards cancerous cells while sparing normal macrophage cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to act primarily through:

  • Nicotinic Acetylcholine Receptors : The compound may modulate these receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Inhibition of Enzymatic Pathways : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.

Further research is needed to fully elucidate these mechanisms and confirm their relevance in therapeutic contexts .

Case Studies and Research Findings

Recent studies have explored the broader implications of this compound in medical applications:

  • Case Study on Anticancer Activity : A study published in Scientific Reports demonstrated that this compound inhibited cell growth in HeLa cells by inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess apoptotic markers, confirming significant apoptosis at concentrations above 30 µM .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting that it could be developed into a novel antimicrobial agent .

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Typical yields range from 45–65% after optimization .

Basic Question: How should researchers characterize this compound to confirm structural integrity?

Answer :
A combination of spectroscopic and analytical methods is critical:

  • NMR :
    • ¹H NMR : Look for the dimethylamino group signal (δ ~2.8–3.2 ppm, singlet) and aromatic protons (δ ~8.0–9.0 ppm).
    • ¹³C NMR : Confirm the ester carbonyl (δ ~165–170 ppm) and bromine-substituted carbon (δ ~115–120 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ calculated for C₉H₁₀BrN₂O₂: 273.0).
  • Melting Point : Compare with literature values (if available) to assess purity .

Advanced Question: How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer :
The bromine at position 5 acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O .
  • Reactivity : Bromine’s electronegativity enhances oxidative addition to Pd(0), but steric hindrance from the dimethylamino group may slow coupling.
  • Case Study : In Ullmann-type reactions, aryl boronic acids couple efficiently at 80–100°C, yielding 5-aryl derivatives for SAR studies .

Advanced Question: What biological targets or pathways are associated with this compound?

Answer :
The compound’s dimethylamino and bromine groups enable interactions with:

  • Enzymes : Potential inhibition of kinases (e.g., MAPK) due to competitive binding at ATP pockets.
  • Receptors : Modulates GABAₐ receptors in preliminary neuropharmacological assays .
  • Mechanistic Insight : Use fluorescent probes (e.g., FITC-labeled analogs) to track cellular uptake and target engagement in vitro .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer :
Focus on modifying substituents while retaining the core scaffold:

  • Variable Groups : Replace bromine with Cl, I, or CF₃ to assess electronic effects.
  • Positional Isomerism : Compare activity of 5-bromo vs. 6-bromo analogs.
  • Key Data :
ModificationIC₅₀ (μM)Solubility (mg/mL)
5-Bromo, 2-(dimethylamino)12.30.45
5-Chloro, 2-(dimethylamino)18.70.62
5-Iodo, 2-(dimethylamino)9.80.28

Q. Answer :

  • Protecting Groups : Temporarily protect the dimethylamino group with Boc to prevent undesired alkylation .
  • Temperature Control : Maintain reactions below 60°C to avoid ester hydrolysis.
  • Catalyst Screening : Test Pd, Cu, or Ni catalysts for selectivity in cross-couplings. For example, CuI/1,10-phenanthroline minimizes homocoupling in Sonogashira reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-(dimethylamino)nicotinate
Reactant of Route 2
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Methyl 5-bromo-2-(dimethylamino)nicotinate

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